molecular formula C12H19ClN2O2S B7536593 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide

Cat. No. B7536593
M. Wt: 290.81 g/mol
InChI Key: BQRFFQUDROQXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide, also known as DBCO-NHS ester, is a chemical compound that is widely used in scientific research. This compound is a reactive group that can be used to label biomolecules, such as proteins, nucleic acids, and carbohydrates, with a variety of probes, including fluorescent dyes, biotin, and magnetic beads. The ability to selectively label biomolecules with DBCO-NHS ester has made it an important tool in many areas of biology and biotechnology.

Mechanism of Action

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester reacts with primary amines on biomolecules, such as lysine residues on proteins or the amino terminus of peptides, to form a stable covalent bond. This reaction occurs rapidly and selectively, allowing for specific labeling of target biomolecules. Additionally, the reaction is biocompatible and does not require harsh conditions or toxic reagents, making it suitable for use in living systems.
Biochemical and Physiological Effects
4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester does not have any known biochemical or physiological effects on its own. However, the biomolecules that are labeled with 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester may be affected by the labeling process. For example, the labeling of proteins may alter their activity or stability, depending on the location and extent of the labeling.

Advantages and Limitations for Lab Experiments

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester has several advantages for use in lab experiments. It is highly selective and reacts rapidly with primary amines, allowing for specific labeling of target biomolecules. Additionally, the reaction is biocompatible and does not require harsh conditions or toxic reagents, making it suitable for use in living systems. However, there are some limitations to the use of 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester. The labeling efficiency may be affected by the pH and concentration of the reaction components, and the labeling may alter the activity or stability of the labeled biomolecules.

Future Directions

There are several future directions for the use of 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester in scientific research. One area of interest is the development of new probes that can be conjugated to 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester for specific applications, such as imaging or drug delivery. Additionally, the use of 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester in combination with other labeling techniques, such as click chemistry, may allow for more complex labeling strategies. Finally, the development of new methods for the synthesis of 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester may improve its efficiency and reduce its cost, making it more accessible to researchers.

Synthesis Methods

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester can be synthesized using a variety of methods. One common approach is to react 4-chlorobenzenesulfonyl chloride with N,N-dimethylamino-2-propanol in the presence of a base, such as triethylamine, to form the intermediate 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide. This intermediate can then be reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester.

Scientific Research Applications

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester has a wide range of applications in scientific research. One of the most common uses is to label biomolecules for imaging and detection purposes. For example, 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester can be conjugated to fluorescent dyes or magnetic beads and used to label proteins or nucleic acids for imaging in cells or tissues. Additionally, 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester can be used to conjugate biomolecules to surfaces, such as microarrays or nanoparticles, for high-throughput screening or drug delivery applications.

properties

IUPAC Name

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2S/c1-12(2,9-15(3)4)14-18(16,17)11-7-5-10(13)6-8-11/h5-8,14H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRFFQUDROQXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide

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